Cas no 22177-46-4 (2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione structure
22177-46-4 structure
Product Name:2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
CAS No:22177-46-4
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD01928802
CID:270651
PubChem ID:97273
Update Time:2025-11-01

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1,3(2H,4H)-Isoquinolinedione
    • 1,3(2H,4H)-Isoquinolinedione,2-amino-
    • 2-amino-4H-isoquinoline-1,3-dione
    • 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
    • 2-Amino-4H-isochinolin-1,3-dion
    • 2-Aminohomophthalimide
    • ATHQD
    • 1,3(2H,4H)-Isoquinolinedione, 2-amino-
    • NSC110333
    • NSC-110333
    • Oprea1_224479
    • BDBM50125802
    • EN300-332089
    • DTXSID80176712
    • Z1198159165
    • 2-amino-4H-isoquinoline-1, 3-dione
    • 1IYV36MFF1
    • AK-830/13217043
    • AKOS006228477
    • UNII-1IYV36MFF1
    • 2-Aminoisoquinoline-1,3(2H,4H)-dione
    • CHEMBL277286
    • NSC 110333
    • SCHEMBL9382466
    • MB02175
    • 22177-46-4
    • 2-AMINO-1,3-DIOXO-1,2,3,4-TETRAHYDROISOQUINOLINE
    • MDL: MFCD01928802
    • Inchi: 1S/C9H8N2O2/c10-11-8(12)5-6-3-1-2-4-7(6)9(11)13/h1-4H,5,10H2
    • InChI Key: LBNIVJQTSUZBGG-UHFFFAOYSA-N
    • SMILES: O=C1CC2C=CC=CC=2C(N1N)=O

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.058578
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.4
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.377
  • Boiling Point: 364.1°Cat760mmHg
  • Flash Point: 174°C
  • Refractive Index: 1.635
  • PSA: 63.40000
  • LogP: 0.72340

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A578568-25mg
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
22177-46-4
25mg
$ 94.00 2023-09-08
TRC
A578568-50mg
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
22177-46-4
50mg
$ 127.00 2023-09-08
TRC
A578568-250mg
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
22177-46-4
250mg
$ 471.00 2023-09-08
Chemenu
CM226711-1g
2-Aminoisoquinoline-1,3(2H,4H)-dione
22177-46-4 97%
1g
$*** 2023-03-30
Enamine
EN300-332089-0.05g
2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
22177-46-4 95.0%
0.05g
$101.0 2025-03-21
Enamine
EN300-332089-0.1g
2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
22177-46-4 95.0%
0.1g
$152.0 2025-03-21
Enamine
EN300-332089-0.25g
2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
22177-46-4 95.0%
0.25g
$216.0 2025-03-21
Enamine
EN300-332089-0.5g
2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
22177-46-4 95.0%
0.5g
$407.0 2025-03-21
Enamine
EN300-332089-1.0g
2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
22177-46-4 95.0%
1.0g
$528.0 2025-03-21
Enamine
EN300-332089-2.5g
2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
22177-46-4 95.0%
2.5g
$1034.0 2025-03-21

Additional information on 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

2-amino-1,3(2H,4H)-Isoquinolinedione (CAS No. 22177-46-4): A Comprehensive Overview

2-amino-1,3(2H,4H)-Isoquinolinedione, with the CAS number 22177-46-4, is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 2-amino-isoquinoline-1,3-dione, features a unique structural framework that makes it a valuable building block for various applications. Its molecular formula is C9H6N2O2, and it belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and industrial uses.

The chemical properties of 2-amino-1,3(2H,4H)-Isoquinolinedione are characterized by its aromaticity and the presence of both amino and carbonyl functional groups. These features contribute to its reactivity and ability to participate in a wide range of chemical transformations. The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), while being sparingly soluble in water. Its melting point ranges between 220-230°C, indicating its stability under standard conditions.

In recent years, 2-amino-1,3(2H,4H)-Isoquinolinedione has been explored for its potential applications in pharmaceutical research. The compound's structural similarity to naturally occurring alkaloids has made it a candidate for drug discovery programs targeting various diseases. Researchers have investigated its role as a precursor for synthesizing novel anticancer agents, antimicrobial compounds, and central nervous system (CNS) modulators. Its ability to interact with biological targets such as enzymes and receptors has been a subject of ongoing studies.

The synthesis of 2-amino-1,3(2H,4H)-Isoquinolinedione typically involves multi-step organic reactions starting from readily available precursors. One common method includes the cyclization of appropriately substituted benzene derivatives followed by functional group transformations. Recent advancements in green chemistry have led to the development of more sustainable synthetic routes, reducing the environmental impact of its production. These innovations align with the growing demand for eco-friendly chemical processes in the industry.

Beyond pharmaceutical applications, 2-amino-isoquinoline-1,3-dione has found use in material science. Its conjugated π-electron system makes it interesting for developing organic semiconductors and luminescent materials. Researchers have incorporated this compound into polymer matrices to create advanced materials with unique optical and electronic properties. These developments are particularly relevant in the context of organic electronics and renewable energy technologies, which are currently hot topics in scientific research.

The safety profile of 2-amino-1,3(2H,4H)-Isoquinolinedione has been extensively studied to ensure its proper handling in laboratory and industrial settings. While not classified as highly hazardous, standard precautions for handling organic compounds should be observed, including the use of personal protective equipment and proper ventilation. Material safety data sheets (MSDS) provide detailed information about its storage conditions and first aid measures in case of accidental exposure.

Market analysis indicates growing interest in CAS 22177-46-4 among chemical suppliers and research institutions. The compound's versatility has led to increased demand from both academic and industrial sectors. Several specialty chemical manufacturers now offer 2-amino-1,3(2H,4H)-Isoquinolinedione in various quantities, ranging from milligram-scale for research purposes to kilogram quantities for commercial applications. Pricing trends reflect its status as a specialty chemical with significant value-added potential.

Recent publications in scientific journals have highlighted novel applications of 2-amino-isoquinoline-1,3-dione in catalysis and supramolecular chemistry. Its ability to form coordination complexes with metal ions has opened new possibilities in homogeneous catalysis, while its hydrogen-bonding capacity makes it useful for designing molecular recognition systems. These developments address current research trends in smart materials and molecular engineering.

Quality control of 2-amino-1,3(2H,4H)-Isoquinolinedione typically involves analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the compound meets the purity standards required for various applications. The availability of high-purity samples has been crucial for advancing research in areas where precise molecular structure is essential for performance.

Looking ahead, the future prospects for CAS 22177-46-4 appear promising. With ongoing research into its biological activities and material properties, new applications are likely to emerge. The compound's structural features make it a versatile scaffold for further chemical modifications, potentially leading to breakthroughs in multiple scientific disciplines. As interest in heterocyclic compounds continues to grow, 2-amino-1,3(2H,4H)-Isoquinolinedione is well-positioned to remain an important subject of investigation.

For researchers and industry professionals seeking information about 2-amino-isoquinoline-1,3-dione, numerous resources are available, including technical datasheets, scientific literature, and supplier catalogs. The compound's unique characteristics and broad applicability ensure its continued relevance in chemical research and development. As synthetic methodologies advance and new applications are discovered, 2-amino-1,3(2H,4H)-Isoquinolinedione will likely maintain its status as a valuable compound in the chemist's toolkit.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd